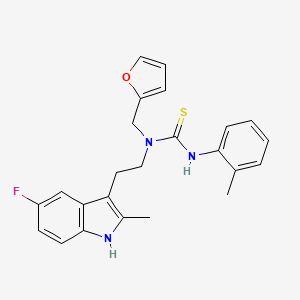

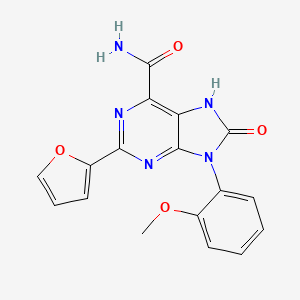

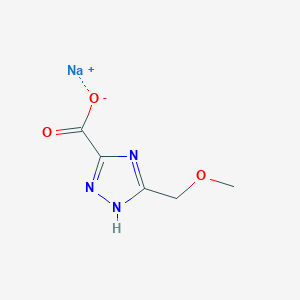

![molecular formula C15H13IO3 B2734205 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 428477-24-1](/img/structure/B2734205.png)

4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, also known as IBOMe, is a synthetic compound that belongs to the family of benzaldehyde derivatives. It is commonly used in scientific research for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Aplicaciones Científicas De Investigación

Electrosynthesis Applications : A study demonstrated the use of 4-methoxybenzyl alcohol, a compound similar to 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, in paired electrolysis. This process, which combines the synthesis of 4-methoxybenzaldehyde and 1-hexene in an electrochemical cell, showcases the potential of electrosynthesis in producing valuable chemicals with high efficiency and selectivity (Sherbo et al., 2018).

Crystallographic Studies : Research on crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives, including compounds similar to 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, highlights the compound's potential in crystallography. These studies provide insights into different conformations and hydrogen-bonding patterns, which are crucial for understanding molecular interactions (Gomes et al., 2018).

Photocatalytic Applications : The selective photocatalytic oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde using rutile TiO2 catalysts prepared at room temperature has been studied. This research shows the potential of photocatalytic processes using compounds related to 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde in green chemistry applications (Yurdakal et al., 2009).

Anti-Asthmatic Activity : A derivative of 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, specifically 4-hydroxy-3-methoxybenzaldehyde, has been studied for its anti-asthmatic activity. The compound exhibited significant effects on immediate and late-phase asthmatic responses, suggesting its potential therapeutic application in asthma treatment (Jang et al., 2010).

Intermolecular Interactions and Molecular Docking : Research on 4-methoxybenzaldehyde, a structurally similar compound, provides insights into its intermolecular interactions, electronic properties, and molecular docking behaviors. This study is relevant for understanding the chemical properties and potential pharmaceutical applications of 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde (Ghalla et al., 2018).

Anticancer Activity : Derivatives of benzyloxybenzaldehyde, structurally related to 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde, were studied for their anticancer activity against HL-60 cells. This research underscores the potential of such compounds in developing new anticancer therapies (Lin et al., 2005).

Propiedades

IUPAC Name |

4-[(4-iodophenyl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEWYFURIHMQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

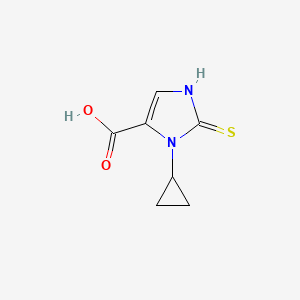

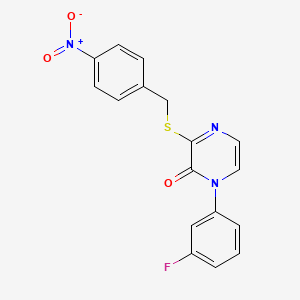

![Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2734125.png)

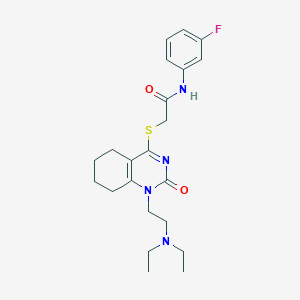

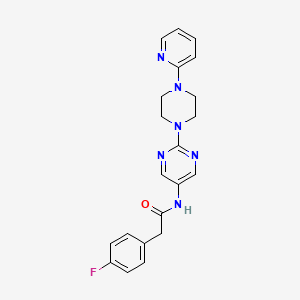

![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)

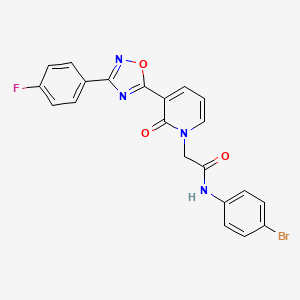

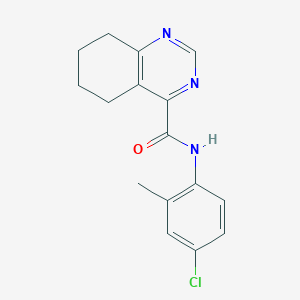

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2734131.png)

![1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine](/img/structure/B2734141.png)